Quinoline;sulfate

Description

Historical Perspectives on the Quinoline (B57606) Scaffold in Chemical and Medicinal Sciences

The journey of the quinoline scaffold began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.govmdpi.com This discovery marked the advent of a versatile molecular framework that would become a cornerstone in both chemical synthesis and medicinal science. Early synthetic methods, such as the Skraup synthesis developed by Czech chemist Zdenko Hans Skraup, provided a means to produce quinoline and its derivatives, paving the way for their extensive investigation. afjbs.comwikipedia.org The Skraup reaction involves heating aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene (B124822) to synthesize quinoline. wikipedia.org The use of ferrous sulfate (B86663) in this reaction helps to control its often-violent nature. orgsyn.org

One of the first significant applications of quinoline derivatives was in the field of medicine, particularly as antimalarial agents. afjbs.comnih.gov The scarcity of natural quinine (B1679958), an alkaloid from the cinchona tree, spurred the development of synthetic quinoline-based drugs like chloroquine (B1663885) in the 1930s. afjbs.comnih.gov Over the decades, the quinoline scaffold has been integral to the creation of numerous therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs. orientjchem.orgrsc.org The continuous evolution of synthetic organic chemistry has led to more efficient and sustainable methods for producing quinoline analogues, further solidifying their importance in drug discovery. mdpi.comafjbs.com

Significance of the Quinoline Moiety and its Salt Forms in Contemporary Research

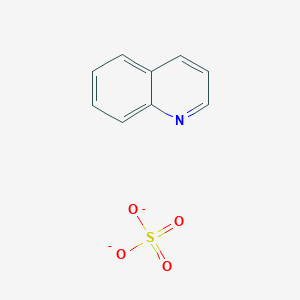

The quinoline moiety, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry due to its broad spectrum of biological activities. nih.govfrontiersin.org Its unique structure allows for diverse chemical modifications, enabling the design of novel compounds with enhanced therapeutic properties. orientjchem.org In contemporary research, quinoline derivatives are extensively studied for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. afjbs.comorientjchem.org For instance, certain quinoline-based compounds have shown the ability to inhibit cancer cell growth and induce apoptosis. nih.govrsc.org

The formation of salts, such as quinoline sulfate, is a critical strategy in pharmaceutical development to improve the physicochemical properties of a drug, including its solubility, stability, and dissolution rate. nih.govthermofisher.com Approximately half of all drugs on the market exist as salt forms. thermoscientific.com The salt form can significantly influence the bioavailability and therapeutic efficacy of the active pharmaceutical ingredient (API). nih.gov Quinoline sulfate, specifically, is utilized as a precursor in the synthesis of other important chemicals, such as 8-hydroxyquinoline (B1678124) and niacin. wikipedia.org

Role of the Sulfate Counterion in Quinoline Compound Properties and Applications

The sulfate counterion (SO₄²⁻) plays a crucial role in modifying the properties of quinoline. As a strong acid, sulfuric acid readily protonates the basic nitrogen atom in the quinoline ring, forming the quinolinium cation and the sulfate anion. solubilityofthings.com This salt formation significantly enhances the aqueous solubility of quinoline, which is otherwise only slightly soluble in cold water. vulcanchem.comsolubilityofthings.comnih.gov The increased solubility is advantageous for various applications, including its use as a solvent and in the synthesis of other compounds. vulcanchem.comwikipedia.org

The sulfate counterion is considered a "kosmotropic" or "water-structuring" ion. mdpi.com This property can influence the stability of the compound, particularly in solution. In some cases, the formation of a sulfate salt can provide greater chemical stability, especially at high humidity and temperatures. nih.gov The acidic nature of quinoline sulfate solutions (pH < 7.0) is a direct result of the sulfate counterion. nih.govnoaa.gov This acidity can be a factor in its reactivity and its ability to catalyze certain organic reactions. noaa.gov The choice of the sulfate counterion is often guided by its established use in FDA-approved drugs, indicating it is generally recognized as safe (GRAS). nih.gov

Detailed Research Findings

The synthesis of quinoline sulfate typically involves the reaction of quinoline with sulfuric acid. vulcanchem.com A more complex process involves the sulfonation of quinoline with oleum (B3057394) (fuming sulfuric acid) to produce quinoline-8-sulfonic acid, which can then be further processed. vulcanchem.com

The physicochemical properties of quinoline sulfate are a direct consequence of its structure.

Table 1: Physicochemical Properties of Quinoline Sulfate

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄S | vulcanchem.com |

| Molecular Weight | 227.24 g/mol | vulcanchem.com |

| Physical Description | White to grayish-white or light brown crystalline powder, light-sensitive | vulcanchem.comnih.govnoaa.gov |

| Solubility | Slightly soluble in cold water, readily dissolves in hot water | vulcanchem.comnih.gov |

| Acidity | Behaves as an acid, with solutions having a pH < 7.0 | nih.govnoaa.gov |

This table is interactive. Click on the headers to sort the data.

In research, quinoline derivatives, for which quinoline sulfate can be a precursor, have demonstrated a wide range of biological activities.

Table 2: Investigated Activities of Quinoline Derivatives

| Activity | Mechanism of Action (where specified) | Source |

| Anticancer | Interacts with DNA, inhibits topoisomerase, induces apoptosis, and inhibits angiogenesis. | vulcanchem.comrsc.org |

| Antimicrobial | Targets microbial cell walls and disrupts their integrity. | |

| Antimalarial | Inhibits hemozoin biocrystallization in the parasite. |

This table is interactive. Click on the headers to sort the data.

The sulfate counterion itself is a subject of study in pharmaceutical sciences. The choice of a counterion can affect a drug's release profile from a formulation. For instance, a highly soluble salt might be used for immediate release, while a sparingly soluble salt could be employed for a controlled-release dosage form. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

C9H7NO4S-2 |

|---|---|

Molecular Weight |

225.22 g/mol |

IUPAC Name |

quinoline;sulfate |

InChI |

InChI=1S/C9H7N.H2O4S/c1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h1-7H;(H2,1,2,3,4)/p-2 |

InChI Key |

WSZKUEZEYFNPID-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=N2.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of Quinoline Sulfate

Vibrational Spectroscopy (FT-IR, FT-Raman) in Elucidating Molecular Structure and Bonding

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the bonding characteristics within quinoline (B57606) sulfate (B86663).

FT-IR spectroscopy of quinoline and its derivatives reveals characteristic vibrational modes. mdpi.comresearchgate.netmdpi.comresearchgate.net The spectra typically show stretching vibrations for C-H, C=N, and C=C bonds. For instance, in quinoline complexes, C-H stretching vibrations have been observed around 3049 cm⁻¹, C=N stretching at 1622 cm⁻¹, and C=C stretching at 1311 cm⁻¹. researchgate.net The presence of the sulfate group in quinoline sulfate introduces strong absorption bands characteristic of the sulfate ion (SO₄²⁻). These typically appear in the region of 1100-1200 cm⁻¹ (asymmetric stretching) and around 610-680 cm⁻¹ (asymmetric bending). The protonation of the quinoline nitrogen by sulfuric acid leads to the formation of the quinolinium cation. This results in shifts in the vibrational frequencies of the quinoline ring, particularly the C=N and adjacent C-H bonds, reflecting the change in the electronic environment. researchgate.net

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is less susceptible to interference from water, which can be advantageous. scribd.comrsc.orgsfu.ca In studies of related quinoline compounds, Raman spectra have been used to identify the fundamental vibrational modes. researchgate.netpsu.edu For quinoline sulfate, Raman scattering would highlight the vibrations of the aromatic ring system and the symmetric stretching of the sulfate group, which is often a strong and sharp peak. For example, sodium sulfate exhibits a strong emission at 993 cm⁻¹. scribd.com The combination of FT-IR and FT-Raman provides a more complete vibrational analysis, aiding in the definitive structural elucidation of the compound. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of quinoline sulfate in solution, providing precise information about the proton and carbon environments. ontosight.ai

Proton (¹H) NMR Analysis of Quinoline Protons

The ¹H NMR spectrum of the quinolinium cation in quinoline sulfate displays a set of distinct signals corresponding to the seven protons on the aromatic rings. researchgate.net Due to the electron-withdrawing effect of the protonated nitrogen atom, the protons on the heterocyclic ring (positions 2, 3, and 4) are typically deshielded and appear at a lower field (higher ppm) compared to those on the benzene (B151609) ring (positions 5, 6, 7, and 8). The coupling patterns (splitting of signals) provide information about the connectivity of the protons. For example, the proton at position 2 often appears as a doublet of doublets due to coupling with the protons at positions 3 and 4. The specific chemical shifts and coupling constants are sensitive to the solvent and concentration. rsc.org

Carbon (¹³C) NMR Analysis of Quinoline Carbon Framework

The ¹³C NMR spectrum of quinoline sulfate shows nine signals corresponding to the nine carbon atoms of the quinoline framework. researchgate.net Similar to the proton spectrum, the carbons in the heterocyclic ring are generally shifted downfield. The carbon atoms directly bonded to the nitrogen (C2 and C8a) are significantly affected by protonation. The chemical shifts provide a map of the electron density across the carbon skeleton. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, DEPT-135) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. researchgate.netomicsonline.org

COSY (Correlation Spectroscopy) : This experiment correlates protons that are coupled to each other, helping to trace the proton-proton connectivity within the quinoline ring system. omicsonline.org

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton with the carbon atom to which it is directly attached. magritek.com This is crucial for linking the proton and carbon assignments. Multiplicity-edited HSQC can also distinguish between CH, CH₂, and CH₃ groups. magritek.com

DEPT-135 (Distortionless Enhancement by Polarization Transfer) : This is a one-dimensional experiment that provides information about the number of protons attached to each carbon. uvic.ca It shows CH and CH₃ signals with positive phase and CH₂ signals with negative phase, while quaternary carbons are absent. This helps in differentiating the types of carbon atoms in the quinoline structure. uvic.ca

Table 1: Representative ¹H and ¹³C NMR Data for the Quinolinium Moiety (Note: Exact chemical shifts (δ) in ppm are dependent on solvent and experimental conditions. The data below is illustrative.)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT-135 |

|---|---|---|---|

| 2 | ~8.9 (dd) | ~150 | CH |

| 3 | ~7.8 (t) | ~122 | CH |

| 4 | ~8.2 (d) | ~138 | CH |

| 4a | - | ~129 | C |

| 5 | ~7.9 (d) | ~130 | CH |

| 6 | ~7.7 (t) | ~128 | CH |

| 7 | ~7.6 (t) | ~130 | CH |

| 8 | ~8.1 (d) | ~135 | CH |

| 8a | - | ~148 | C |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy provides insights into the electronic structure of quinoline sulfate by probing the transitions of electrons from the ground state to excited states upon absorption of UV or visible light. learnbin.netvscht.cz The quinoline ring system is a chromophore, a molecule segment that absorbs light. vscht.cz The UV spectrum of quinoline in an acidic solution (like in quinoline sulfate) typically exhibits multiple absorption bands corresponding to π → π* transitions. researchgate.net These transitions involve the excitation of electrons from pi bonding orbitals to pi anti-bonding orbitals. tanta.edu.eg The protonation of the nitrogen atom in the quinoline ring can cause a shift in the absorption maxima (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) compared to neutral quinoline, reflecting changes in the energy levels of the molecular orbitals. vscht.cz For example, quinine (B1679958) sulfate in a 0.5 M H₂SO₄ solution shows an absorption maximum at 349 nm. photochemcad.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of quinoline sulfate and for obtaining structural information through the analysis of its fragmentation patterns. nih.govmcmaster.ca In a typical mass spectrum, quinoline sulfate would show a molecular ion peak corresponding to the quinolinium cation (C₉H₈N⁺). The high-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. rsc.org

Under fragmentation conditions (e.g., in tandem mass spectrometry or MS/MS), the quinolinium ion undergoes characteristic fragmentation. researchgate.netrsc.org A common fragmentation pathway for the quinoline radical cation is the loss of a neutral molecule of hydrogen cyanide (HCN), resulting in a C₈H₆˙⁺ fragment ion. rsc.org The analysis of these fragmentation patterns can help to confirm the quinoline core structure. For sulfated compounds, a characteristic fragment ion for the sulfate group (HSO₄⁻ at m/z 97 or SO₃⁻ at m/z 80) is often observed in the negative ion mode, confirming the presence of the sulfate counter-ion. nih.gov

General Crystallographic Analysis for Solid-State Structural Elucidation

The crystallographic analysis of various quinoline sulfate derivatives consistently reveals their existence as ionic salts. In these structures, the nitrogen atom of the quinoline ring is protonated by sulfuric acid, forming a quinolinium cation and a hydrogen sulfate (bisulfate) anion. This proton transfer is a key feature of the solid-state structures. iucr.orgnih.gov

The crystal systems observed for these derivatives vary, with orthorhombic and monoclinic systems being reported. For instance, 8-hydroxy-5,7-dimethylquinolin-1-ium hydrogen sulfate crystallizes in the orthorhombic space group P2₁2₁2₁. iucr.org Similarly, chloroquine (B1663885) sulphate monohydrate also adopts an orthorhombic system with the same space group. cambridge.orgcambridge.org In contrast, other derivatives, such as 2-formyl-6-methoxy-3-carbethoxy quinoline, have been found to crystallize in a monoclinic system with a P2₁/c space group. nih.gov

A common structural feature in these compounds is the planarity of the quinoline ring system. In 8-hydroxy-5,7-dimethylquinolin-1-ium hydrogen sulfate, the quinoline ring is noted to be essentially planar. iucr.org A similar observation of approximate planarity is made for the quinoline ring in 2-cyano-quinolin-1-ium hydrogen sulfate. nih.gov

The detailed crystallographic data for several quinoline sulfate derivatives are summarized in the table below, illustrating the commonalities and variations in their solid-state structures.

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| 8-Hydroxy-5,7-dimethylquinolin-1-ium hydrogen sulfate | C₁₁H₁₂NO⁺·HSO₄⁻ | Orthorhombic | P2₁2₁2₁ | a = 6.6750(9) Å, b = 11.6952(14) Å, c = 14.7283(18) Å |

| Chloroquine sulphate monohydrate | C₁₈H₂₆ClN₃·H₂SO₄·H₂O | Orthorhombic | P2₁2₁2₁ | a = 9.0134(7) Å, b = 11.7417(6) Å, c = 19.850(1) Å |

| 2-Cyano-quinolin-1-ium hydrogen sulfate | C₁₀H₇N₂⁺·HSO₄⁻ | Monoclinic | P2₁/c | Not explicitly stated in the provided abstract. |

| 2-Formyl-6-methoxy-3-carbethoxy quinoline | C₁₄H₁₃NO₄ | Monoclinic | P2₁/c | a = 7.4158(7) Å, b = 20.341(2) Å, c = 8.4653(7) Å, β = 97.314(4)° |

Computational Chemistry Approaches for Quinoline Sulfate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a highly effective theoretical method for investigating the structural, electronic, and reactive properties of molecular systems. rsc.org It is a powerful computational tool for identifying kinetic and thermodynamic stability, gaining mechanistic insights, and understanding molecular interactions. nih.gov For quinoline (B57606) sulfate (B86663) systems, DFT calculations provide a fundamental understanding of their behavior at the molecular level. All theoretical calculations are typically performed using software packages like Gaussian, with results visualized using programs such as GaussView. rsc.orgnih.gov

The initial step in computational analysis involves the geometry optimization of the molecule to determine its most stable three-dimensional conformation, corresponding to the minimum energy state on the potential energy surface. nih.gov This process is commonly carried out using DFT with hybrid functionals like B3LYP combined with Pople-style basis sets such as 6-31+G(d,p) or 6-311++G(d,p), which have been shown to produce geometric parameters that closely align with experimental data. nih.govresearchgate.net Optimization calculations yield crucial structural data, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure. mdpi.com

Electronic structure calculations, performed on the optimized geometry, provide insights into the distribution of electrons within the molecule and the nature of its molecular orbitals. aps.org These calculations are essential for understanding the molecule's electronic properties and subsequent reactivity analyses.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| C2-N1 | 1.315 | C2-N1-C9 | 117.5 |

| N1-C9 | 1.370 | N1-C2-C3 | 123.0 |

| C8-S | 1.780 | C9-C8-S | 119.8 |

| S-O1 | 1.450 | O1-S-O2 | 113.0 |

| S-O2 | 1.450 | O1-S-C8 | 108.5 |

Following successful geometry optimization, harmonic vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of any imaginary frequencies) and to predict the theoretical infrared (IR) and Raman spectra of the molecule. mdpi.comnih.gov

The calculated vibrational modes are then assigned to specific molecular motions, such as C-H stretching, C=C bending, and the characteristic symmetric and asymmetric stretching modes of the sulfate group. ru.nl Due to the inherent approximations in the harmonic model and the fact that calculations are often performed on molecules in a gaseous state, a scaling factor is typically applied to the computed frequencies to achieve better agreement with experimental data obtained from solid or liquid states. nih.gov This analysis provides a detailed interpretation of the experimental vibrational spectra. researchgate.netresearchgate.net

| Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-H) | 3050-3150 | Aromatic C-H stretching |

| ν(C=N) | 1620 | Quinoline C=N stretching |

| ν(C=C) | 1500-1590 | Aromatic C=C stretching |

| νas(SO₂) | 1330-1350 | Asymmetric SO₂ stretching |

| νs(SO₂) | 1170-1190 | Symmetric SO₂ stretching |

| δ(C-H) | 1000-1200 | In-plane C-H bending |

| γ(C-H) | 750-900 | Out-of-plane C-H bending |

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the chemical reactivity and kinetic stability of a molecule. rsc.orgwikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as the electron donor, and its energy level is related to the molecule's nucleophilicity or ionization potential. youtube.comunesp.br Conversely, the LUMO is the innermost empty orbital and acts as the electron acceptor, with its energy level relating to the molecule's electrophilicity or electron affinity. rsc.org

The energy gap (ΔE = ELUMO – EHOMO) between these two orbitals is a critical parameter. A smaller HOMO-LUMO gap indicates that less energy is required to excite an electron, suggesting higher chemical reactivity, lower kinetic stability, and greater polarizability. rsc.orgresearchgate.net This analysis helps in understanding the electron transfer processes that govern chemical reactions. mdpi.com

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Electron-donating ability |

| ELUMO | -1.72 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.13 | Chemical reactivity and stability index |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule, allowing for the identification of its charged regions. libretexts.org These maps are invaluable for predicting how molecules interact with one another and for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govucsb.edu The MEP surface is color-coded to represent the electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas that are favorable for electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas that are favorable for nucleophilic attack.

Green: Regions of neutral potential.

For a quinoline sulfate system, MEP analysis would likely show negative potential (red/yellow) around the oxygen atoms of the sulfate group and the nitrogen atom of the quinoline ring, identifying them as sites for electrophilic interaction. researchgate.net Positive potential (blue) would be expected around the hydrogen atoms. mdpi.com

Natural Bond Orbital (NBO) analysis is a computational tool used to study charge density, hydrogen bonds, and hyperconjugative interactions between atoms and molecules. nih.gov It provides a detailed description of the bonding and orbital interactions by transforming the canonical molecular orbitals into a set of localized orbitals corresponding to chemical intuition (i.e., bonds, lone pairs, and antibonds). bohrium.com

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength. nih.gov For quinoline sulfate, significant interactions could include the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into antibonding orbitals (σ* or π*) of neighboring bonds. nih.gov This analysis provides quantitative insights into intramolecular charge transfer, resonance, and the stability imparted by these electronic effects.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-C3) | 20.5 |

| LP(1) N1 | π(C9-C10) | 18.8 |

| LP(2) O1 | σ(S-C8) | 5.2 |

| π(C5-C10) | π(C6-C7) | 22.1 |

| π(C3-C4) | π*(C2-N1) | 19.4 |

| LP denotes a lone pair. |

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These can be categorized as global or local. mdpi.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge from the environment. rsc.org

Local reactivity descriptors , such as the Fukui function (f(r)), are used to identify the reactivity of specific atomic sites within a molecule. mdpi.comscielo.org.mx The Fukui function helps predict where a molecule will undergo nucleophilic, electrophilic, or radical attack, thus explaining its site selectivity.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 1.72 |

| Electronegativity (χ) | (I+A)/2 | 4.285 |

| Chemical Hardness (η) | (I-A)/2 | 2.565 |

| Chemical Softness (S) | 1/η | 0.390 |

| Electrophilicity Index (ω) | χ²/(2η) | 3.58 |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method widely used to study the electronic excited states of molecules. nih.govrsc.orguci.edu It allows for the calculation of properties related to a molecule's response to time-dependent electromagnetic fields, such as those in UV-vis spectroscopy. nih.govrsc.org For quinoline systems, TD-DFT is crucial for predicting absorption spectra and understanding electronic transitions. nih.govrsc.org

Researchers have employed TD-DFT calculations to investigate the photophysical characteristics of various quinoline derivatives. nih.govrsc.org For instance, studies have successfully used the B3LYP functional with basis sets like 6-31G'(d,p) or 6-31+G(d,p) to predict the UV absorption bands. rsc.orgrsc.org These calculations can determine the molecular orbitals involved in electronic transitions, often identifying them as π → π* or n → π* transitions. rsc.org In some cases, these transitions are associated with intramolecular charge transfer (ICT), where electron density moves from one part of the molecule to another upon excitation. nih.govrsc.org

The accuracy of TD-DFT predictions is often validated by comparing the calculated absorption spectra with experimental data. rsc.orgproquest.com Studies on 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ) derivatives and 15,15-difluoro- rsc.orgrsc.orgnih.govdiaazaborininodiquinoline (DDP) have shown good correlation between theoretical and experimental results for transition energies. rsc.orgproquest.com Furthermore, TD-DFT can elucidate the effects of substituents and solvent environments on the electronic properties of quinoline derivatives. proquest.combohrium.com For example, calculations on 8-hydroxyquinoline (B1678124) (8HQ) revealed that the intramolecular hydrogen bond is significantly strengthened in the excited state, facilitating an ultrafast intramolecular proton transfer. nih.gov

Table 1: Selected TD-DFT Studies on Quinoline Derivatives

| Compound Studied | Method/Basis Set | Key Findings |

|---|---|---|

| Tunable Quinoline Derivatives | B3LYP/6-31G'(d,p) | Predicted absorption spectra and provided insights into electrophilicity and chemical hardness. nih.govrsc.org |

| 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQs) | B3LYP/6-31+G(d,p) | Assigned long-wavelength bands to π → π* transitions and found good correlation with experimental data. rsc.org |

| 15,15-difluoro- rsc.orgrsc.orgnih.gov diaazaborininodiquinoline (DDP) | CAM-B3LYP/6-31G++(d,p) | Calculated electronic absorption and emission spectra in various solvents, which agreed with experimental results. proquest.combohrium.com |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. fiveable.me This technique provides detailed information on the conformational changes, dynamical behavior, and interactions of molecular systems, making it invaluable for studying quinoline derivatives in various environments. nih.govmdpi.com

MD simulations are employed to analyze the conformational stability and flexibility of quinoline systems. nih.govresearchgate.net By simulating the molecule's movement over a period, researchers can observe its preferred shapes and how it transitions between them. For liquid quinoline, MD simulations have been performed across a range of temperatures to study its properties. nih.gov These simulations revealed a non-Arrhenius behavior for translational and rotational diffusion, indicating complex dynamics that are correlated with the evolution of first-neighbor dimer populations rather than a distinct structural transition. nih.gov

In the context of ligand-protein interactions, MD simulations are used to assess the structural stability of the complex. mdpi.com Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to understand the stability of the protein and the ligand's conformation within the binding site. mdpi.comnih.gov For example, simulations of quinoline-3-carboxamide (B1254982) derivatives with various kinases showed that the protein-ligand complexes were generally stable over the simulation time, although the ligand itself could exhibit conformational switching due to rotatable bonds. mdpi.com

A primary application of MD simulations in the study of quinoline derivatives is to evaluate the stability of ligand-protein complexes. nih.gov After a potential drug candidate is docked into a protein's active site, MD simulations can provide insights into the dynamic stability of the predicted binding pose. nih.govacs.org These simulations can confirm whether the key interactions observed in docking, such as hydrogen bonds and hydrophobic contacts, are maintained over time. nih.govnih.gov

Studies on halogenated quinoline derivatives as inhibitors for monoamine oxidase (MAO-A and MAO-B) used 100-nanosecond MD simulations to confirm the stability of the docked complexes. nih.gov The analysis of RMSD, radius of gyration (RoG), and RMSF plots indicated that the complexes displayed strong structural stability. nih.gov Similarly, simulations of quinoline derivatives with the SARS-CoV-2 main protease (Mpro) revealed the formation of stable ligand-Mpro complexes, validating the initial docking results. nih.gov These studies often calculate the binding free energy using methods like MM/PBSA to further quantify the stability of the interaction. nih.govnih.gov

The Radial Distribution Function (RDF), denoted as g(r), describes the probability of finding a particle at a distance 'r' from a reference particle. libretexts.orgwikibooks.org In MD simulations, RDF analysis is a powerful tool to characterize the structure of liquids and the solvation of molecules. mdanalysis.orgresearchgate.net It provides detailed information about intermolecular interactions, such as those between a quinoline derivative and solvent molecules (e.g., water) or other components in a mixture. researchgate.netarabjchem.org

For quinoline and its derivatives, RDFs have been calculated to understand their interactions with water. arabjchem.org These analyses can identify which atoms on the quinoline molecule have the most significant interactions with surrounding water molecules and at what distances these interactions occur. arabjchem.org For example, a study comparing pristine quinoline with its hydroxylated and chlorinated derivatives showed that the modifications led to significantly improved interactions with water, as evidenced by sharper and more pronounced RDF profiles for oxygen and chlorine atoms. arabjchem.org The first peak in the RDF plot typically corresponds to the first solvation shell, and integrating this peak can provide the coordination number, which is the average number of neighboring particles in that shell. libretexts.orgmdanalysis.org

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govnih.gov It is a cornerstone of computer-aided drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.govmdpi.com

For quinoline derivatives, molecular docking is extensively used to predict their binding modes and estimate their binding affinities against a wide array of biological targets, including enzymes and receptors implicated in various diseases. nih.govnih.govsemanticscholar.org Docking studies can identify key amino acid residues in the protein's active site that interact with the quinoline ligand. nih.govnih.gov These interactions often include hydrogen bonds, hydrophobic interactions, π-π stacking, and π-cation interactions. nih.govnih.gov

For instance, docking studies of novel quinoline derivatives against the HIV reverse transcriptase binding site (PDB: 4I2P) showed good binding interactions with the active domain, with some compounds exhibiting higher docking scores than standard drugs. nih.gov Another study investigating 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein (PDB ID: 2IGR) identified binding affinities ranging from -5.3 to -6.1 kcal/mol and detailed the specific amino acid residues involved in the interaction. nih.govsemanticscholar.org The results from docking are often visualized to analyze the specific ligand-protein contacts and are frequently used as the starting point for more rigorous computational studies, such as MD simulations, to validate the stability of the predicted binding pose. nih.govmdpi.com

Table 2: Examples of Molecular Docking Studies with Quinoline Derivatives

| Quinoline Derivative Class | Biological Target | PDB ID | Key Findings/Interactions |

|---|---|---|---|

| Pyrazoline/Pyrimidine containing quinolines | HIV Reverse Transcriptase | 4I2P | Good binding interactions; one compound showed the highest docking score of -10.675. nih.gov |

| 2H-thiopyrano[2,3-b]quinolines | CB1a protein | 2IGR | Binding affinities ranged from -5.3 to -6.1 Kcal/mol; interactions with residues like ILE-8, LYS-7, and TRP-12. nih.govsemanticscholar.org |

| Quinoline-based compounds | SARS-CoV-2 Main Protease (Mpro) | 6LU7 | Hydrogen bonds with His41, Glu166 and π-interaction with His41. nih.gov |

| Quinoline-3-carboxamides | Ataxia Telangiectasia Mutated (ATM) Kinase | - | High selectivity and docking scores against ATM kinase compared to other kinases. mdpi.comresearchgate.net |

Identification of Key Interacting Residues in Receptor Binding Sites

Molecular docking and simulation are pivotal computational techniques for identifying the key amino acid residues within a biological receptor's binding site that interact with a ligand. For the broader class of quinoline derivatives, numerous studies have employed these methods to elucidate their mechanism of action. For instance, molecular docking has been used to study the binding of quinoline derivatives to the active sites of HIV reverse transcriptase and various cancer-related proteins like c-Met. nih.govnih.gov These studies often identify crucial interactions such as hydrogen bonds and π-π stacking that are essential for the ligand's biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Theoretical Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. wikipedia.orgfiveable.meijpsr.comlibretexts.org This approach is widely applied in drug discovery to predict the activity of new compounds and to optimize lead structures. wikipedia.orgfiveable.me

The field of medicinal chemistry has seen extensive application of QSAR models to various series of quinoline derivatives for a range of biological targets, including antimalarial, anticancer, and antitubercular activities. mdpi.comnih.govallsubjectjournal.comnih.gov These studies typically involve the calculation of molecular descriptors that quantify various physicochemical properties of the molecules, which are then used to build a mathematical model that can predict their biological activity. nih.govallsubjectjournal.com

Despite the prevalence of QSAR studies on quinoline derivatives, there is a lack of specific QSAR models developed for a series of compounds where the constant feature is the quinoline sulfate salt. The existing research focuses on variations of the quinoline core or its substituents, rather than the properties of the sulfate salt itself. Theoretical studies on quinoline and its derivatives have used quantum mechanical calculations to explore properties like the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as an indicator of chemical reactivity and potential biological activity. researchgate.net

Theoretical Prediction of Chemical Reactivity and Tautomerism in Quinoline Derivatives

The chemical reactivity of quinoline is well-characterized, undergoing both electrophilic and nucleophilic substitution reactions. uop.edu.pkvedantu.com Electrophilic substitution typically occurs at the 5- and 8-positions of the benzene (B151609) ring, while nucleophilic substitution is favored at the 2- and 4-positions of the pyridine (B92270) ring. uop.edu.pk Basic reactivity profiles indicate that quinoline sulfate behaves as an acid. noaa.govnih.gov Computational studies, such as DFT, can provide a deeper understanding of this reactivity by calculating molecular properties like electrostatic potential maps and frontier molecular orbital energies. nih.gov

Tautomerism, the interconversion of structural isomers, is a known phenomenon in certain quinoline derivatives, particularly hydroxyquinolines. beilstein-journals.orgdoaj.orgresearchgate.netnih.govmdpi.com Computational methods are instrumental in studying tautomeric equilibria by calculating the relative energies and stabilities of the different tautomeric forms. beilstein-journals.orgresearchgate.netnih.gov For example, quantum chemical calculations have been used to investigate the keto-enol tautomerism in 4-hydroxyquinoline. researchgate.netnih.gov

However, there is no specific information available in the reviewed literature regarding theoretical predictions of chemical reactivity or the potential for tautomerism in the simple "quinoline;sulfate" salt. The presence of the sulfate counter-ion is unlikely to induce tautomerism in the quinoline ring itself, as this phenomenon is typically associated with the presence of specific functional groups like hydroxyl or amino groups directly attached to the quinoline core.

Structure Activity Relationship Sar Studies of Quinoline Derivatives Relevant to Quinoline Sulfate

Identification of Essential Pharmacophore Features within the Quinoline (B57606) Scaffold

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, serves as a fundamental scaffold for a wide range of biologically active molecules. orientjchem.orgresearchgate.netresearchgate.net Several key pharmacophoric features are consistently identified as crucial for the activity of many quinoline derivatives.

The presence of the quinoline ring itself is considered essential for the antimalarial activity of many compounds in this class. firsthope.co.in The nitrogen atom within the pyridine ring is a key feature, acting as a weak tertiary base. nih.gov This basic nitrogen atom is often crucial for the accumulation of the drug within the acidic food vacuole of the malaria parasite. firsthope.co.in Furthermore, the planar and aromatic nature of the quinoline scaffold facilitates π-π stacking interactions with biological targets like DNA or specific amino acid residues in proteins, which can be pivotal for their mechanism of action. orientjchem.orgnih.gov For instance, in the context of c-Met kinase inhibition, π-π stacking interactions between the quinoline ring and the tyrosine residue Tyr1159 are important for stabilizing the ligand-protein binding. nih.gov

Another critical feature for many quinoline derivatives is a basic amine group, typically a tertiary amine, attached as a substituent. firsthope.co.in This group plays a significant role in the drug's ability to penetrate membranes and accumulate at the target site. firsthope.co.in The unique chemical structure and the flexibility to introduce various substituents make the quinoline nucleus a vital component in drug discovery research. orientjchem.org

Influence of Substituents on the Quinoline Ring System

The biological activity of quinoline derivatives can be significantly modulated by the type and position of substituents on the quinoline ring. These modifications can influence the compound's electronic properties, lipophilicity, steric hindrance, and hydrogen bonding capacity, thereby affecting its interaction with biological targets. mdpi.compreprints.org

The position of substituents on the quinoline ring has a profound impact on the biological activity of the resulting derivatives.

C-3 Position: A carboxylic acid group at the C-3 position has been identified as crucial for the inhibitory activity of certain quinoline derivatives against IGF receptors. orientjchem.org Conversely, substitution at the C-3 position with a fluorine atom has been shown to abolish the mutagenic activity of quinoline, suggesting this position is critical for its activation. nih.gov In some cases, the substituent at the C-3 position should be coplanar with the quinoline ring to maintain activity. mdpi.com

C-4 Position: Substitution at the C-4 position is a key feature for many active antimalarial quinolines. firsthope.co.in For example, a substituent at this position can enhance a compound's potency against cancer cells. orientjchem.org In the context of antiproliferative activity, the introduction of a flexible alkylamino side chain at the C-4 position can enhance this activity. frontiersin.org However, for some quinoline-based inhibitors, the removal of a C-4 dimethyl group can lead to a reduction in inhibitory activity. nih.gov

C-7 Position: The C-7 position is frequently highlighted for its role in modulating activity. For instance, the presence of a hydroxyl or methoxy (B1213986) group at this position can improve the antitumor activity of quinoline-based anticancer drugs. orientjchem.org In the case of 7-chloro-4-aminoquinolines, the chloro group at the 7th position is considered necessary for antimalarial activity. slideshare.net Halogenation at this position, such as the introduction of a chlorine atom, can strengthen antagonism at NMDA receptors. mdpi.compreprints.org Furthermore, the substituent at the C-7 position can be responsible for direct interaction with enzymes like topoisomerase II. mdpi.com The presence of lipophilic substituents at the C-7 and C-8 positions has been found to be important for COX-2 inhibitory activity. researchgate.net

C-8 Position: The C-8 position is another critical site for substitution. The introduction of a methoxy group at the C-8 carbon atom can improve antitumor properties. mdpi.com Similar to the C-7 position, the presence of lipophilic substituents at the C-8 position is important for COX-2 inhibition. researchgate.net However, for some efflux pump inhibitors, the removal of a C-8 dimethyl group resulted in reduced activity. nih.gov

The following table summarizes the impact of substitutions at various positions on the quinoline ring based on research findings.

| Position | Substituent/Modification | Observed Effect on Activity | Reference |

| C-3 | Carboxylic acid group | Crucial for IGF receptor inhibitory activity. | orientjchem.org |

| Fluorine | Abolished mutagenicity. | nih.gov | |

| C-4 | Substituent | Enhances anticancer potency. | orientjchem.org |

| Alkylamino side chain | Enhances antiproliferative activity. | frontiersin.org | |

| C-7 | Hydroxyl or methoxy group | Improves antitumor activity. | orientjchem.org |

| Chlorine | Necessary for antimalarial activity (in 4-aminoquinolines). | slideshare.net | |

| Chlorine | Strengthens NMDA receptor antagonism. | mdpi.compreprints.org | |

| Lipophilic substituents | Important for COX-2 inhibitory activity. | researchgate.net | |

| C-8 | Methoxy group | Improves antitumor properties. | mdpi.com |

| Lipophilic substituents | Important for COX-2 inhibitory activity. | researchgate.net |

The nature of the functional groups attached to the quinoline scaffold plays a pivotal role in modulating the biological response. researchgate.net These groups can alter a molecule's solubility, stability, and ability to interact with biological targets. ontosight.ai

Halogens: The introduction of a halogen atom, such as fluorine or chlorine, can significantly enhance biological activity. For instance, a fluorine atom at the C-6 position can enhance antibacterial activity. orientjchem.org Halogenation can also increase lipophilicity, potentially improving a compound's ability to cross the blood-brain barrier. mdpi.compreprints.org In some quinoline-imidazole hybrids, bromo and methoxy substitutions on the quinoline ring improved antimalarial activity. malariaworld.org

Hydroxyl and Methoxy Groups: The presence of hydroxyl (-OH) or methoxy (-OCH3) groups can influence a compound's ability to interact with enzymes and proteins. ontosight.ai For example, a hydroxyl group at the C-8 position and a trimethoxyphenyl group at the C-5 position have been found to confer potent anticancer activity. orientjchem.org An alkoxy group at the C-7 position of the quinoline nucleus can enhance antiproliferative activity. frontiersin.org

Carboxylic Acid and Amino Groups: A carboxylic acid group at the C-3 position has been shown to be crucial for the inhibitory activity of certain quinoline derivatives. orientjchem.org The presence of a free amino group on the sulphanilamide skeleton is essential for the antibacterial activity of some quinoline-based hybrids. slideshare.net

Hydrophobic Groups: The introduction of hydrophobic groups, such as an alkyl chain, can enhance anticancer activity by improving the binding affinity to the target receptor. orientjchem.org Bulky hydrophobic substituents at the 5'-position of the quinoline ring have been shown to reduce β-arrestin-2 recruitment without compromising DOR binding affinity or Gi-protein activation. nih.gov

The following table provides examples of how different functional groups can modulate the biological response of quinoline derivatives.

| Functional Group | Position | Effect on Biological Response | Reference |

| Halogen (Fluorine) | C-6 | Enhances antibacterial activity. | orientjchem.org |

| Halogen (Chlorine) | C-7 | Enhances NMDA receptor antagonism. | mdpi.compreprints.org |

| Halogen (Bromine) | Quinoline Ring | Improved antimalarial activity in hybrids. | malariaworld.org |

| Hydroxyl (-OH) | C-8 | Potent anticancer activity (with other substituents). | orientjchem.org |

| Methoxy (-OCH3) | C-7 | Improves antitumor activity. | orientjchem.org |

| Carboxylic Acid (-COOH) | C-3 | Crucial for IGF receptor inhibitory activity. | orientjchem.org |

| Amino (-NH2) | Sulphanilamide skeleton | Essential for antibacterial activity in hybrids. | slideshare.net |

| Alkyl Chain | Quinoline Ring | Enhances anticancer activity. | orientjchem.org |

| Bulky Hydrophobic Groups | 5'-position | Modulates signaling bias in DOR agonists. | nih.gov |

Relationship between Molecular Structure and Target Receptor Binding Specificity

The specific three-dimensional structure of a quinoline derivative is a key determinant of its binding specificity to a target receptor. ontosight.ai Minor structural modifications can lead to significant changes in receptor affinity and selectivity. mdpi.com

For example, in the context of δ-opioid receptor (DOR) agonists, modifications to the quinoline ring can modulate signaling bias. Bulky hydrophobic substituents, such as isopropoxy and cyclohexanoxy groups, can alter ligand interactions with a specific sub-pocket of the receptor, thereby favoring Gi-protein signaling over β-arrestin recruitment. nih.gov This demonstrates how targeted structural changes can fine-tune the interaction with a receptor to achieve a desired signaling outcome.

Molecular modeling studies have provided insights into these interactions. For instance, the docking of a 4-carboxyl quinoline derivative into the binding site of COX-2 showed that a p-MeSO(2) substituent on the C-2 phenyl ring is oriented towards a secondary pocket of the enzyme, while the carboxyl group can interact with a specific arginine residue (Arg120). researchgate.net This highlights the importance of the spatial arrangement of functional groups for specific receptor binding.

Stereochemical Considerations and their Effect on Quinoline Derivative Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in the biological activity of quinoline derivatives. ontosight.aiontosight.ai Stereoisomers, which have the same chemical formula and connectivity but different spatial arrangements, can exhibit significantly different pharmacological and toxicological profiles. ontosight.ai

This is because biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers. The specific three-dimensional structure of a molecule determines how well it can interact with its biological target. ontosight.ai

For example, in a series of quinoline-imidazole hybrid compounds with antimalarial activity, the enantiomeric separation of a racemic mixture revealed that one enantiomer, (-)-11(xxxii), had more potent antimalarial activity than the other isomer. malariaworld.org This underscores the importance of stereochemistry in determining the biological efficacy of these compounds. The (R) designation in a complex quinoline derivative indicates the specific configuration at a chiral center, which is crucial for predicting its biological activity and interactions. ontosight.ai Research has shown that the relative stereochemistry of certain quinoline amino alcohols is a key determinant of their ability to inhibit the SHIP enzyme. researchgate.net

Mechanistic Investigations of Biological Activities for Quinoline Derivatives Relevant to Quinoline Sulfate Scaffold

In vitro Biological Evaluation Methodologies

Target-Specific Biochemical and Cell-Based Assays for Mechanistic Insights

To elucidate the mechanisms of action of quinoline (B57606) derivatives, researchers employ a variety of target-specific biochemical and cell-based assays. These studies provide crucial insights into how these compounds interact with biological systems at a molecular level.

One area of investigation is their effect on enzymes that act on DNA. For instance, certain quinoline-based derivatives have been shown to be potent inhibitors of human cytosine methyltransferase DNMT1 and bacterial adenine (B156593) methyltransferases. biorxiv.org Through luminescence-based cell viability assays, it was observed that some of these compounds can reduce the growth of cancer cell lines like A549 human non-small cell lung carcinoma. biorxiv.org Further investigation into the mechanism revealed that these compounds can elicit a DNA damage response by activating p53. biorxiv.org

In the context of cancer, quinoline derivatives have been studied for their ability to inhibit various kinases. For example, a series of 3,5-disubstituted and 3,5,7-trisubstituted quinolines were synthesized and found to be potent inhibitors of c-Met kinase, which is often overexpressed in human cancers. orientjchem.org In vitro kinase assays and cell-based assays in c-Met-dependent cell lines demonstrated that these compounds could inhibit c-Met phosphorylation and its downstream signaling pathways. orientjchem.org Similarly, other quinoline derivatives have been identified as inhibitors of insulin-like growth factor 1 receptor (IGF-1R) and IGF-2R, with low micromolar IC50 values in in vitro kinase assays. orientjchem.org

The mechanism of action for some quinoline derivatives as anticancer agents involves targeting cancer-specific signals or enzymatic pathways, leading to apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest. arabjchem.org For example, certain s-triazine analogs containing a quinoline moiety were found to induce apoptosis in human prostate cancer cells by activating caspase-3 and caspase-9, decreasing mitochondrial membrane potential, and increasing the generation of reactive oxygen species (ROS). orientjchem.org

Furthermore, the antimicrobial action of some quinoline derivatives has been linked to their ability to disrupt microbial cell membranes. Studies on the quinoline-derived antimicrobial HT61 have shown that it depolarizes the membrane of Staphylococcus aureus and causes the release of intracellular components. nih.gov Neutron reflectometry and monolayer subphase injection techniques have revealed that HT61 interacts with and damages the lipid bilayers of bacterial membranes, with a more pronounced effect on membranes with a higher content of anionic lipids. nih.gov

Biochemical assays have also been instrumental in identifying the targets of quinoline derivatives in parasites. For example, some quinolines have been found to inhibit leishmanial GDP-mannose-pyrophosphorylase, an enzyme essential for the parasite's survival. nih.gov

Table 1: Target-Specific Assays and Mechanistic Insights for Quinoline Derivatives

| Compound Class | Assay Type | Target/Cell Line | Key Mechanistic Finding | Reference |

|---|---|---|---|---|

| Quinoline-based derivatives | Luminescence-based cell viability assay | A549 human non-small cell lung carcinoma cells | Elicits DNA damage response via p53 activation | biorxiv.org |

| 3,5-disubstituted and 3,5,7-trisubstituted quinolines | In vitro kinase assays, cell-based assays | c-Met-dependent cell lines | Potent inhibition of c-Met kinase and downstream signaling | orientjchem.org |

| Quinoline derivatives | In vitro kinase assays | Breast cancer cells | Inhibition of IGF-1R and IGF-2R signaling | orientjchem.org |

| s-triazine analogs with quinoline moiety | Apoptosis assays | Human prostate cancer cell line DU-145 | Induction of apoptosis via caspase activation and ROS generation | orientjchem.org |

| Quinoline-derived antimicrobial (HT61) | Membrane potential and ATP release assays, neutron reflectometry | Staphylococcus aureus | Disruption and depolarization of the bacterial cell membrane | nih.gov |

| Quinoline derivatives | Biochemical assays | Leishmania | Inhibition of leishmanial GDP-mannose-pyrophosphorylase | nih.gov |

In vitro Antiviral and Antimicrobial Efficacy Assessments

The quinoline scaffold is a key component in numerous compounds exhibiting significant in vitro antiviral and antimicrobial properties.

Antiviral Activity: Quinine (B1679958), a well-known quinoline derivative, and its counterparts have demonstrated antiviral activity against a range of viruses. researchgate.net Research has shown that quinine can inhibit the replication of SARS-CoV-2 in vitro. researchgate.net Its antiviral mechanism is often indirect, and it has also shown activity against other viruses such as HIV, Zika virus, Ebola, and dengue virus. researchgate.netnih.gov For instance, the quinoline U-78036 has been identified as a non-nucleoside inhibitor of HIV-1 reverse transcriptase, showing potent antiviral activity in HIV-1-infected lymphocytes in tissue culture. capes.gov.br Kinetic studies revealed that it acts as a mixed to noncompetitive inhibitor with respect to both the template-primer and dNTP binding sites of the enzyme. capes.gov.br Furthermore, quinoline–1,2,3-triazole–aniline (B41778) hybrids have been synthesized and evaluated for their anti-HIV activity, with some compounds showing greater potency than the reference drug AZT. nih.gov

Antimicrobial Activity: A variety of quinoline derivatives have been synthesized and tested for their in vitro antimicrobial efficacy. For example, a series of new quinoline derivatives demonstrated excellent antibacterial activity against both Gram-positive (Bacillus cereus, Staphylococcus) and Gram-negative (Pseudomonas, Escherichia coli) bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 50 µg/mL. nih.gov Some of these compounds also showed potent antifungal activity against strains like A. flavus, A. niger, F. oxysporum, and C. albicans. nih.gov

Derivatives of 8-hydroxyquinoline-5-sulfonamide have been shown to be biologically active against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). mdpi.com In particular, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide exhibited efficacy comparable to clinically used antibiotics like oxacillin (B1211168) and ciprofloxacin (B1669076) against MRSA isolates. mdpi.com

Furthermore, studies have explored the interaction between quinoline antimalarials and antibiotics. Quinine sulfate (B86663), while not showing substantial antibacterial activity on its own, was found to increase the antibacterial activity of ampicillin (B1664943) against both ampicillin-sensitive and -resistant isolates. frontiersin.org A bidentate copper(II) ligand complex derived from quinoline, SG-Cu, has demonstrated significant antibacterial efficacy against MRSA, including the ability to disrupt biofilms. nih.gov

Table 2: In vitro Antimicrobial and Antiviral Activity of Quinoline Derivatives

| Compound/Derivative | Organism/Virus | Assay/Metric | Finding | Reference |

|---|---|---|---|---|

| Quinine | SARS-CoV-2 | In vitro replication assay | Efficiently inhibits replication | researchgate.net |

| Quinine | HIV, Zika, Ebola, Dengue | Antiviral assays | Demonstrates antiviral activity | researchgate.netnih.gov |

| Quinoline U-78036 | HIV-1 | Reverse transcriptase inhibition assay | Potent non-nucleoside inhibitor | capes.gov.br |

| Quinoline–1,2,3-triazole–aniline hybrids | HIV-1 subtype B | In vitro activity assay | Some compounds more active than AZT | nih.gov |

| Novel quinoline derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | MIC determination | Excellent antibacterial activity (MIC: 3.12-50 µg/mL) | nih.gov |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Methicillin-resistant S.aureus (MRSA) | Efficacy comparison | Comparable to oxacillin/ciprofloxacin | mdpi.com |

| Quinine sulfate with ampicillin | Ampicillin-sensitive and -resistant bacteria | Antimicrobial interaction testing | Increases ampicillin's antibacterial activity | frontiersin.org |

| Quinoline-derived copper complex (SG-Cu) | Methicillin-resistant S. aureus (MRSA) | Antibacterial and biofilm disruption assays | Significant efficacy against MRSA and its biofilms | nih.gov |

In vitro Anti-Leishmanial and Antimalarial Activity Studies

The quinoline core is fundamental to many of the most important antiprotozoal drugs, particularly those used to combat leishmaniasis and malaria.

Anti-Leishmanial Activity: Numerous quinoline derivatives have been evaluated for their in vitro efficacy against various Leishmania species. Sitamaquine, a quinoline derivative, has shown antileishmanial properties against a range of species. For example, against L. aethiopica, it displayed EC50 values of 53.6 µM against promastigotes and 15.4 µM against intracellular amastigotes. frontiersin.org Against L. major, the EC50 values were 28.3 µM and 5.3 µM for promastigotes and intracellular amastigotes, respectively. frontiersin.org

Other studies have focused on novel 2-substituted and 3-substituted quinolines. A 7-aroylstyrylquinoline derivative, compound 35, exhibited a high potency against Leishmania donovani with an IC50 of 1.2 µM and a high selectivity index. nih.gov In another study, a novel 3-substituted quinoline, compound 3b, showed an IC50 of 3.55 µg/ml against L. chagasi-infected macrophages, which was 8.3-fold more active than the standard drug pentavalent antimony. nih.gov 8-hydroxyquinoline (B1678124) (8HQN) has also demonstrated significant anti-leishmanial activity against L. martiniquensis, with IC50 values of 1.60 µg/mL for promastigotes and 1.56 µg/mL for intracellular amastigotes. peerj.com

Antimalarial Activity: The quinoline scaffold is the backbone of many antimalarial drugs. In vitro studies continuously explore new quinoline derivatives to overcome drug resistance. A semi-automated microdilution technique is often used to assess the antimalarial activity of these compounds against Plasmodium falciparum. asm.org

Research on quinoline-sulfonamide hybrids has shown promising results. These compounds have displayed good schizonticidal blood activity in vitro, with IC50 values ranging from 0.05 to 1.63 μM against P. falciparum. mdpi.com Some of these hybrids had IC50 values lower than that of chloroquine (B1663885). mdpi.com Another study on a novel series of quinoline derivatives reported moderate to high antimalarial activities, with IC50 values ranging from 0.014 to 5.87 μg/mL against P. falciparum. nih.gov Some of these compounds showed excellent activity compared to chloroquine. nih.gov

The mechanism of action for many quinoline-based antimalarials, like chloroquine, involves inhibiting the polymerization of toxic hematin (B1673048) into non-toxic hemozoin within the parasite's food vacuole. nih.gov This leads to the accumulation of free hematin, which is lethal to the parasite. nih.gov

Table 3: In vitro Anti-Leishmanial and Antimalarial Activity of Quinoline Derivatives

| Compound/Derivative | Organism | Stage | Metric (IC50/EC50) | Reference |

|---|---|---|---|---|

| Sitamaquine | Leishmania aethiopica | Promastigotes | 53.6 µM | frontiersin.org |

| Sitamaquine | Leishmania aethiopica | Intracellular amastigotes | 15.4 µM | frontiersin.org |

| Sitamaquine | Leishmania major | Promastigotes | 28.3 µM | frontiersin.org |

| Sitamaquine | Leishmania major | Intracellular amastigotes | 5.3 µM | frontiersin.org |

| 7-aroylstyrylquinoline (compound 35) | Leishmania donovani | N/A | 1.2 µM | nih.gov |

| 3-substituted quinoline (compound 3b) | Leishmania chagasi | Infected macrophages | 3.55 µg/ml | nih.gov |

| 8-hydroxyquinoline (8HQN) | Leishmania martiniquensis | Promastigotes | 1.60 µg/mL | peerj.com |

| 8-hydroxyquinoline (8HQN) | Leishmania martiniquensis | Intracellular amastigotes | 1.56 µg/mL | peerj.com |

| Quinoline-sulfonamide hybrids | Plasmodium falciparum | Blood schizonts | 0.05 - 1.63 μM | mdpi.com |

| Novel quinoline derivatives | Plasmodium falciparum | N/A | 0.014 - 5.87 μg/mL | nih.gov |

Analytical and Bioanalytical Methodologies for Quinoline Sulfate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures and quantify individual components. For quinoline (B57606) sulfate (B86663) and related compounds, several chromatographic techniques are employed, each offering distinct advantages in terms of sensitivity, selectivity, and throughput.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of quinoline derivatives. Method development for these compounds typically involves reverse-phase (RP) chromatography, which separates molecules based on their hydrophobicity.

The development of a robust HPLC method requires careful optimization of several parameters:

Stationary Phase (Column): C18 (octadecyl) and C8 (octyl) columns are the most common choices for separating quinoline derivatives. researchgate.net However, for challenging separations of multiple quinoline alkaloids, other stationary phases like naphthylpropyl have shown success. tandfonline.com For the analysis of basic compounds like quinoline, mixed-mode columns that offer both hydrophobic and ion-exchange interactions can provide superior retention and peak shape. sielc.com

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) (ACN) or methanol. The pH of the buffer is a critical parameter; for quinoline, which is a basic compound, using an acidic mobile phase (e.g., with a phosphate (B84403) or sulfuric acid buffer) ensures that the analyte is in its protonated, more water-soluble form, leading to better peak shapes and reproducibility. sielc.comasianpubs.org Ion-pairing agents may also be added to the mobile phase to improve the retention and separation of ionic analytes like quinoline sulfate. researchgate.net

Detection: Ultraviolet (UV) detection is commonly used, as the quinoline ring system possesses strong chromophores that absorb UV light. researchgate.net The specific wavelength is chosen based on the absorbance maximum of the analyte to ensure the highest sensitivity. For quinoline itself, detection wavelengths around 294-316 nm are often employed. researchgate.netasianpubs.org

Validation of the developed HPLC method is essential to ensure its reliability. As an example, a validated HPLC method for hydroxychloroquine (B89500), a quinoline derivative, demonstrated linearity across a concentration range of 50 to 4000 ng/mL.

Table 1: Examples of HPLC Conditions for Quinoline Derivatives

| Compound | Column | Mobile Phase | Detection | Reference |

| 8-Hydroxyquinoline (B1678124) | Primesep 100 (Mixed-Mode) | Water, Acetonitrile, H₂SO₄ buffer | UV at 200 nm | sielc.com |

| Quinoline-based Diastereomers | C18 | Acetonitrile and Triethylamine (B128534) Phosphate (TEAP) buffer (gradient) | UV at 294 nm | asianpubs.org |

| Quinine (B1679958) Sulfate | Zorbax C18 | Acetonitrile-buffer mobile phase | UV at 316 nm | researchgate.net |

| 2-Substituted Quinolines | tC18 | Acetate (B1210297) buffer (pH 4.0) and Methanol (gradient) | Diode-Array Detection (DAD) | researchgate.net |

| Quinoline Alkaloids | C18 | Ion-pair reagents with buffer and organic modifier | UV Detection | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Compound Identification

For applications requiring higher sensitivity and specificity, such as trace analysis in complex biological or environmental matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, allowing for confident identification and quantification at very low levels.

Methods for the analysis of 8-hydroxyquinoline and its sulfate salt in various samples have been developed using LC-MS/MS. researchgate.netsemanticscholar.org Key aspects of these methods include:

Sample Preparation: A generic sample preparation method known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is often employed, particularly for food and environmental samples. semanticscholar.org For bioanalytical applications, such as in rat plasma or urine, protein precipitation with acetonitrile is a common and effective extraction technique. nih.gov

Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often used to achieve faster separations and better resolution. A typical mobile phase consists of a gradient of 0.1% formic acid in water and acetonitrile, which is compatible with mass spectrometry. nih.gov

Mass Spectrometry: Tandem mass spectrometry (MS/MS) is operated in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte, e.g., [M+H]⁺) and monitoring a specific product ion that is formed upon fragmentation. This high degree of selectivity minimizes interference from matrix components. nih.gov Atmospheric pressure chemical ionization (APCI) is a suitable ionization source for these compounds. semanticscholar.org

LC-MS/MS methods are capable of achieving very low limits of quantification, often in the low ng/mL or mg/kg range. semanticscholar.orgnih.gov

Table 2: LC-MS/MS Method Parameters for Quinoline Derivatives

| Analyte | Matrix | Sample Preparation | Chromatography | Mass Spectrometry | Reference |

| 8-Hydroxyquinoline Sulfate | Tomato, Orange | Not specified | LC-MS/MS | APCI | semanticscholar.org |

| 8-Hydroxyquinoline | Soil, Water | Not specified | LC-MS/MS | Not specified | researchgate.net |

| 7-bromo-5-chloroquinolin-8-ol | Rat Plasma & Urine | Protein Precipitation | UHPLC with C18 column, Acetonitrile/Water with 0.1% Formic Acid (gradient) | MRM in positive mode | nih.gov |

| Fe(8-Hydroxyquinoline)₃ | N/A | N/A | LC-MS | N/A | nih.gov |

Thin-Layer Chromatography (TLC) for Qualitative and Semi-Quantitative Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative identification and purity assessment of quinoline derivatives. ijpsr.comajol.info It can also serve as a semi-quantitative tool.

In TLC, a sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel G. ijpsr.com The plate is then placed in a sealed chamber containing a solvent system (mobile phase), which moves up the plate by capillary action, separating the components of the sample.

Mobile Phase Systems: The choice of mobile phase is critical for achieving good separation. Common systems for quinoline derivatives include mixtures of non-polar and polar solvents, such as hexane-ethyl acetate or toluene-chloroform-diethyl ether-diethylamine. ajol.inforesearchgate.net

Visualization: After development, the separated spots are visualized. Since many quinoline compounds are UV-active, they can be seen as dark spots on a fluorescent background under UV light (254 nm). ajol.info Alternatively, spots can be visualized by placing the plate in an iodine chamber, where the compounds react with iodine vapor to form colored spots. ijpsr.com

TLC is widely used to monitor the progress of chemical reactions during the synthesis of quinoline derivatives and to check the purity of the final products. ijpsr.comajol.infonih.gov

Table 3: TLC Systems for the Analysis of Quinoline Derivatives

| Compound Type | Stationary Phase | Mobile Phase | Visualization | Reference |

| Synthesized Quinoline Derivatives | Silica Gel G | Not specified | Iodine Chamber | ijpsr.com |

| Cinchona Alkaloids | Silica Gel | Toluene-Chloroform-Diethyl ether-Diethylamine (40:15:35:10 v/v) | Not specified | researchgate.net |

| Novel Quinoline Derivatives | Silica Gel | Hexane-Ethyl Acetate (2:1 v/v) | UV Light | ajol.info |

| Benzo[f]quinoline Derivatives | Not specified | CH₂Cl₂:CH₃OH (5 mL:0.1 mL) | Not specified | mdpi.com |

Spectrophotometric and Spectrofluorimetric Quantification Methods

Spectroscopic methods, particularly those based on fluorescence, are highly valuable for the quantification of quinoline sulfate due to the intrinsic photophysical properties of the quinoline ring.

Quinoline and its derivatives are known to be fluorescent. mdpi.com A key characteristic is that the fluorescence intensity of quinolines can be significantly enhanced upon protonation. researchgate.netrsc.org In an acidic environment, such as in a solution of quinoline sulfate or by adding a strong acid, the nitrogen atom in the quinoline ring gets protonated. This process can lead to a substantial increase in the fluorescence quantum yield. For example, titrating isoquinoline (B145761) with a strong acid resulted in a more than 50-fold increase in fluorescence intensity. rsc.org

This property forms the basis for highly sensitive spectrofluorimetric quantification methods. The procedure involves exciting the sample at a specific wavelength (λex) and measuring the emitted light at a longer wavelength (λem).

For protonated benzo[h]quinoline, the fluorescence maximum is at 416 nm. rsc.org

Quinine sulfate, a related and well-studied compound, is often used as a standard for fluorescence measurements and exhibits a strong emission maximum around 459 nm when excited at 352 nm in a 0.05 M H₂SO₄ solution. researchgate.net

A fluorescent sensor based on a quinoline derivative showed an emission peak at 397 nm when excited at 301 nm. mdpi.com

These methods are prized for their sensitivity, simplicity, and speed compared to chromatographic techniques, although they may be less selective if other fluorescent compounds are present in the sample.

Method Validation Parameters in Chemical and Bioanalytical Analysis

To ensure that an analytical method is reliable, accurate, and reproducible, it must be validated according to established guidelines. Key validation parameters include linearity, the limit of detection (LOD), and the limit of quantification (LOQ).

Assessment of Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. It is assessed by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (R²) of the resulting calibration curve, with values close to 1.000 indicating excellent linearity. researchgate.net

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. It is often calculated based on the signal-to-noise ratio (typically S/N = 3). tandfonline.com

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. It is a critical parameter for trace analysis. For bioanalytical methods, the LOQ is defined as the Lower Limit of Quantification (LLOQ). semanticscholar.orgtandfonline.com

These parameters are determined experimentally during method validation and are crucial for defining the performance capabilities of the analytical procedure.

Table 4: Reported Validation Parameters for Analytical Methods of Quinoline Derivatives

| Analyte/Method | Linearity Range | LOD | LOQ/LLOQ | Reference |

| Quinine Sulfate (HPLC) | 0.08–600.00 µg/mL | 4.32 µg/mL | 13.09 µg/mL | (From a study on quinine sulfate) |

| 8-Hydroxyquinoline (LC-MS/MS) | Not specified | Not specified | 0.01 mg/kg | semanticscholar.org |

| Hydroxychloroquine (HPLC) | 50–4000 ng/mL | Not specified | 50 ng/mL | (From a study on hydroxychloroquine) |

| Aluminium determination using a fluorescent probe (Spectrofluorimetry) | 50–800 ppb | 9.2 ppb | Not specified | tandfonline.com |

| Quinoline Yellow (TLC) | 20–300 ng/band | 2–10 ng/band | 3–20 ng/band | researchgate.net |

Determination of Accuracy and Precision

The accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. It is often determined through recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. Precision evaluates the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). rjptonline.org

In the analysis of quinoline sulfate and its derivatives, High-Performance Liquid Chromatography (HPLC) is a commonly validated technique. For instance, one HPLC method developed for determining quinine sulfate in an extemporaneous suspension demonstrated high accuracy, with a mean recovery and standard deviation of 99.83 ± 0.92%. rjptonline.org The recovery values, determined by the standard addition method at 80%, 100%, and 120% of the test concentration, were all within the acceptable range of 97-103%. rjptonline.org Another study quantifying dihydroquinine in a quinine sulfate dosage form reported accuracy results between 98.9% and 100.3% across three different concentration levels (50%, 100%, and 200%). orientjchem.org

The precision of these methods is similarly robust. The HPLC method for the extemporaneous suspension showed an RSD of less than 1.09% for both repeatability and intermediate precision studies. rjptonline.orgresearchgate.net For a clinical HPLC method analyzing hydroxychloroquine sulfate, both intraday and interday precision were well within 15%, with precision values ranging from 4.3% to 10.3%. nih.govgoogle.com Similarly, an iodometric titration method for quinine sulfate demonstrated an RSD of ≤1.6%. researchgate.net These findings confirm that the analytical procedures are reliable and reproducible for routine quality control. rjptonline.orgnih.gov

Table 1: Summary of Accuracy and Precision Data for Quinoline Sulfate Analysis

| Analytical Method | Analyte | Accuracy (% Recovery) | Precision (% RSD) | Source(s) |

|---|---|---|---|---|

| HPLC | Quinine Sulfate | 99.83 ± 0.92 | < 1.09 | rjptonline.org, researchgate.net |

| HPLC | Dihydroquinine in Quinine Sulfate | 98.9 - 100.3 | Not Specified | orientjchem.org |